molecular formula C6H3ClFN3 B8135299 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8135299
M. Wt: 171.56 g/mol
InChI Key: KWGGAZPXZUIPLH-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and fluorine atoms on a triazolopyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloro-6-fluoropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, meeting the demands of various industries.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, including the treatment of various diseases.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is similar to other triazolopyridine derivatives, such as this compound and 3-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine. its unique combination of chlorine and fluorine atoms on the triazolopyridine ring structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

  • 3-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

  • This compound-1-oxide

  • This compound-1,5-dione

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGGAZPXZUIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of Intermediate 24a (789 mg, 5.98 mmol) and N-chlorosuccinimide (878 mg, 6.57 mmol) in chloroform (15 mL) was heated at 65° C. overnight. The cooled mixture was washed with sat. aq. NaHCO3 solution (2×15 mL) and dried (Na2SO4). The solvent was evaporated, then the residue suspended in diethyl ether (10 mL) and filtered to give the title compound (730 mg, 76%). LCMS (Method 1): Rt 1.83 min, m/z 172 [MH+].
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
878 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

Intermediate 14a (908 mg, 6.60 mmol) was dissolved in DCM (50 mL) and N-bromosuccinimide (1.29 g, 7.26 mmol) added. The reaction was heated to 45° C. for 4 h, then cooled and partitioned between DCM (150 mL) and saturated aqueous NaHCO3 (150 mL), and extracted into DCM (3×). The combined organic layers were washed with brine, dried (MgSO4) and evaporated in vacuo. Purification by FCC, using 0-5% [2M NH3 in MeOH] in DCM, gave the title compound (900 mg, 63%). LCMS (Method 1): Rt 1.94 min, m/z 216/218 [MH+].
Quantity
908 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Yield
63%

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